molecular formula C21H26N2O3 B044647 Isorauhimbine CAS No. 483-09-0

Isorauhimbine

Cat. No. B044647
CAS RN: 483-09-0
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-RIEHRDFOSA-N
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Description

Synthesis Analysis

The synthesis of isorauhimbine and related compounds often involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler ones. For instance, isonitrile-based MCRs have been utilized for the synthesis of heterocycles, a class of compounds that isorauhimbine belongs to. Such synthetic approaches are pivotal for generating diverse molecular architectures found in natural products and pharmaceuticals (Zhu, 2003).

Molecular Structure Analysis

The molecular structure of isorauhimbine is characterized by specific functional groups and a core structure that influences its chemical behavior and biological activity. Understanding the molecular framework is crucial for exploring its reactivity and for designing derivatives with enhanced properties. Advanced analytical techniques, including NMR and mass spectrometry, are typically employed to elucidate the structural features of isorauhimbine and its synthetic analogs.

Chemical Reactions and Properties

Isorauhimbine participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. Studies on isorauhimbine analogs, such as isoprostanes, highlight the importance of carbocyclic annulations and free-radical cyclizations in synthesizing cyclopentane rings, which are integral to isorauhimbine's structure (Durand et al., 2004).

Scientific Research Applications

Antidiabetic Potential

Isorauhimbine, identified in the constituents of Helicteres isora, has been studied for its potential as an antidiabetic agent. In silico docking studies using aldose reductase and insulin receptor protein revealed that isorauhimbine exhibited significant binding energy, indicating a potent antidiabetic effect among the constituents of Helicteres isora (Aleykutty & Akhila, 2012).

Anti-Cancer Properties

Research on Helicteres isora, which contains isorauhimbine, has highlighted its potential in cancer therapy. Specifically, isorauhimbine demonstrated promising interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key modulator in angiogenesis and a target in anti-cancer treatments. This suggests a role for isorauhimbine in the development of new anti-angiogenic agents for cancer treatment (Rahman & Ahmed, 2022).

Pharmacological and Biochemical Properties

Isorauhimbine's pharmacological and biochemical properties have been a subject of interest, particularly its interactions with various biological receptors and enzymes. Studies have explored its potential interactions and effects on the central nervous system, suggesting a range of pharmacological activities (Lambert et al., 1978).

Hypolipidemic Activity

Isorauhimbine has been investigated for its hypolipidemic activity. An ethanolic extract of Helicteres isora, which includes isorauhimbine, showed significant reduction in plasma lipid levels in animal models, indicating a potential role in managing hyperlipidemia and related conditions (Chakrabarti et al., 2002).

Interaction with Alpha 2-Adrenoceptors

Isorauhimbine has been studied for its interaction with alpha 2-adrenoceptors. Research on human lymphocytes indicated the presence of alpha 2-adrenoceptors, where isorauhimbine may exert its effects. This provides insights into its mechanism of action in various physiological and pharmacological processes (Titinchi & Clark, 1984).

properties

IUPAC Name

methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-RIEHRDFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorauhimbine

CAS RN

483-09-0
Record name 3-Epiisoyohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Honty, E Baitz-Gacs, G Blasko… - The Journal of Organic …, 1982 - ACS Publications
… ,4 5"7 but none of them yielded isorauhimbine (1), including our attempt via reduction of 3-… (1) ia We use this method for the total synthesis of racemic isorauhimbine (1) from (±)-7. …
Number of citations: 29 pubs.acs.org
AM Abuzenadah, F Al-Sayes… - Evidence-Based …, 2022 - hindawi.com
… e ligand isorauhimbine was found to interact with target PARP-1, with a ΔG of −9.39 kcal/mol and a Ki of 130.34 nM, introducing three hydrogen bonds through Asn767, Arg878, and …
Number of citations: 12 www.hindawi.com
A Itoh, T Kumashiro, M Yamaguchi… - Journal of natural …, 2005 - ACS Publications
… demethylated derivatives of yohimbine and isorauhimbine. The stereochemistry of 4 … isorauhimbine, respectively. Although the syntheses of 4 and 5 from yohimbine and isorauhimbine …
Number of citations: 115 pubs.acs.org
MDBB Lorensen, N Bjarnholt, B St-Pierre, S Heinicke… - Phytochemistry, 2023 - Elsevier
… Likewise, unlabeled isorauhimbine was observed both in labelled and control leaves, but isorauhimbine-d4 was only observed in leaves administered tryptamine-d4. Isorauhimbine-d4 …
Number of citations: 4 www.sciencedirect.com
JJ Lewis - Journal of Pharmacy and Pharmacology, 1956 - academic.oup.com
… isoRauhimbine and rauhimbine were isolated from R. serpentina by H ~ fmann ? ~ . The … Studies on the constitution, etc., of isorauhimbine have been made by Le Hir and his …
Number of citations: 21 academic.oup.com
LI Lin, H Hong-Ping, Z Hua… - … Product Research & …, 2007 - search.ebscohost.com
Fifteen indole alkaloids were isolated from the roots of Rauwolfia vomitoria. On the basis of spectroscopic evidence, their structures were identified as reserpine (1), tetrahydroalstonine (…
Number of citations: 13 search.ebscohost.com
DD Phillips, MS Chadha - Journal of the American …, 1955 - Wiley Online Library
… Further investigations (20,78) on the constitution of isorauhimbine have indicated that it is … regenerated isorauhimbine on esterification. The selenium dehydrogenation of isorauhimbine …
Number of citations: 19 onlinelibrary.wiley.com
RA Lucas - Progress in medicinal chemistry, 1963 - Elsevier
Publisher Summary This chapter explores that reserpine, the most important of the Rauwolfia alkaloids, showed the typical pharmacological properties attributed to the Rauwolfia root …
Number of citations: 27 www.sciencedirect.com
NH Aljarba, FA Qais, RA Alqahtani… - Journal of Disability …, 2023 - ucl.scienceopen.com
Brain-related disorders that are associated with neurodegeneration are collectively termed neurodegenerative disorders (NDs). They pose a serious concern for human health, …
Number of citations: 2 ucl.scienceopen.com
MA Khan - Natural Product Chemistry: Proceedings of the First …, 1986 - Springer
Ajmaline, ajmalicine, diacetyl ajmaline, 17–0 — acetyl ajmaline, perakine, two phytosterols and four new indolenine alkaloids (raucaffricine, raucaffriline, raucaffinoline and raucaffridin) …
Number of citations: 1 link.springer.com

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